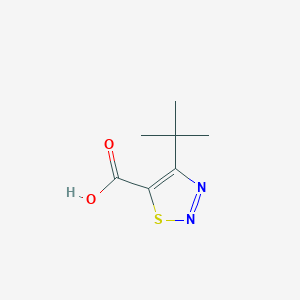

4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid

Description

Chemical Classification and Nomenclature of Thiadiazole Systems

Thiadiazoles constitute a fundamental sub-family of azole compounds, with their nomenclature originating from the Hantzsch-Widman nomenclature system. These heterocyclic compounds are characterized by their five-membered ring structure containing one sulfur atom and two nitrogen atoms, creating a unique electronic environment that imparts distinctive chemical properties. The systematic naming of thiadiazole derivatives follows established conventions where the numerical positions indicate the relative locations of sulfur and nitrogen atoms within the ring framework.

The Hantzsch-Widman system provides a comprehensive approach to naming heterocyclic compounds that incorporates specific elemental prefixes and ring size designations. Within this framework, thiadiazoles are classified based on the positional arrangement of their heteroatoms, leading to four distinct constitutional isomers that differ in the relative positions of sulfur and nitrogen atoms. The nomenclature system assigns priority to different heteroatoms, with sulfur typically receiving the first positional number in the numbering sequence.

The aromatic character of thiadiazole rings derives from the presence of two double bonds and one of the lone pairs of electrons associated with the sulfur atom. This aromatic stabilization contributes significantly to the chemical stability and reactivity patterns observed in thiadiazole derivatives. The electronic structure created by this arrangement enables these compounds to participate in various chemical transformations while maintaining their core heterocyclic integrity.

For 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid specifically, the systematic nomenclature reflects the presence of a tertiary butyl group at the 4-position and a carboxylic acid functional group at the 5-position of the 1,2,3-thiadiazole core structure. This specific substitution pattern creates a compound with molecular formula C₇H₁₀N₂O₂S and molecular weight of 186.23 g/mol.

Historical Development of 1,2,3-Thiadiazole Chemistry

The development of 1,2,3-thiadiazole chemistry traces its origins to the late nineteenth century, when the first derivatives of this heterocyclic system were initially prepared. The foundational work in this field established the basic synthetic methodologies that continue to influence contemporary research approaches. The evolution of 1,2,3-thiadiazole chemistry has been marked by continuous innovation in synthetic strategies and an expanding understanding of their chemical properties and potential applications.

A pivotal moment in 1,2,3-thiadiazole chemistry occurred in 1956 with the discovery of the Hurd-Mori reaction by Hurd and Mori. This breakthrough emerged from initially unsuccessful attempts to prepare oxadiazinedione compounds, leading instead to the unexpected formation of 1,2,3-thiadiazole-4-carboxylic acid. The Hurd-Mori synthesis revolutionized the field by providing a reliable method for generating 1,2,3-thiadiazoles through the reaction of hydrazone derivatives bearing electron-withdrawing groups with thionyl chloride.

The mechanism of the Hurd-Mori reaction involves the formation of an intermediate thiadiazoline-1-one, which subsequently undergoes aromatization through a Pummerer-type rearrangement process. This mechanistic understanding has enabled researchers to optimize reaction conditions and expand the scope of accessible 1,2,3-thiadiazole derivatives. The reaction typically proceeds through a [4 + 1] approach, utilizing four atoms from the hydrazone substrate and one sulfur atom from the thionating agent.

Since the initial discovery of the Hurd-Mori reaction, more than 100 publications have appeared in the literature, reflecting the sustained interest in this synthetic methodology. The development of alternative synthetic approaches has further expanded the synthetic repertoire available for 1,2,3-thiadiazole construction, including heterogeneous catalysis, microwave-assisted methods, ultrasound-assisted synthesis, and solvent-free processes.

Significance of 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid in Heterocyclic Chemistry

4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid occupies a distinctive position within heterocyclic chemistry due to its unique structural features and chemical reactivity profile. The compound represents an important example of how strategic substitution patterns can modulate the properties of heterocyclic scaffolds, particularly through the incorporation of both sterically demanding alkyl groups and electron-withdrawing carboxylic acid functionality.

The presence of the tertiary butyl group at the 4-position introduces significant steric bulk that influences both the compound's physical properties and its chemical reactivity. This substitution pattern affects molecular conformation, intermolecular interactions, and accessibility of reactive sites. The steric hindrance created by the bulky tertiary butyl group can provide selectivity in chemical transformations and influence the compound's biological activity profile.

The carboxylic acid functionality at the 5-position serves multiple important roles in defining the compound's chemical behavior. This electron-withdrawing group affects the electronic distribution within the thiadiazole ring, potentially altering reactivity patterns and stability characteristics. Additionally, the carboxylic acid group provides opportunities for further chemical modification through standard carboxylic acid chemistry, including esterification, amidation, and other derivatization reactions.

Research has demonstrated that 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid participates in various chemical transformations characteristic of both thiadiazole systems and carboxylic acid derivatives. The compound undergoes oxidation reactions to form sulfoxides or sulfones, reduction reactions that can modify the heterocyclic core, and substitution reactions that can occur at nitrogen or sulfur atoms. These transformation patterns establish the compound as a versatile synthetic intermediate for accessing more complex molecular architectures.

The biochemical properties of 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid reflect its potential for interacting with biological systems. The compound has been shown to interact with various enzymes and proteins, influencing metabolic pathways and cellular processes. These interactions occur through multiple mechanisms, including enzyme inhibition, protein binding, and modulation of gene expression patterns.

Comparative Analysis with Other Thiadiazole Isomeric Forms

The thiadiazole family encompasses four distinct constitutional isomers, each characterized by different positional arrangements of sulfur and nitrogen atoms within the five-membered ring structure. This structural diversity creates compounds with varying electronic properties, reactivity patterns, and potential applications. A comprehensive understanding of these differences is essential for appreciating the unique characteristics of 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid within this broader context.

The 1,2,3-thiadiazole isomer, which forms the core structure of the target compound, exhibits distinctive properties compared to its 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole counterparts. The 1,2,3-thiadiazole system is unique among the isomeric forms in its propensity for thermal and photochemical decomposition reactions involving nitrogen loss. This characteristic distinguishes it from other thiadiazole isomers and provides opportunities for accessing reactive intermediates through controlled decomposition processes.

In contrast to the 1,2,3-thiadiazole system, the 1,3,4-thiadiazole isomer represents the most commonly encountered form in pharmaceutical applications. Compounds containing the 1,3,4-thiadiazole motif appear in medications such as cephazolin and acetazolamide, demonstrating the clinical relevance of this particular isomeric form. The 1,3,4-thiadiazole system exhibits enhanced stability compared to the 1,2,3-isomer, contributing to its prevalence in drug development programs.

| Thiadiazole Isomer | Heteroatom Positions | Characteristic Properties | Common Applications |

|---|---|---|---|

| 1,2,3-Thiadiazole | N-N-S adjacent | Thermal/photochemical lability | Synthetic intermediates, research compounds |

| 1,2,4-Thiadiazole | N-N separated by C, S adjacent to one N | Moderate stability | Industrial applications, materials chemistry |

| 1,2,5-Thiadiazole | N-N separated by two C atoms | High stability | Electronic materials, corrosion inhibitors |

| 1,3,4-Thiadiazole | N-N separated by C, S adjacent to both N | High stability, biological activity | Pharmaceuticals, agrochemicals |

The synthetic accessibility of different thiadiazole isomers varies significantly based on their structural characteristics and available synthetic methodologies. The 1,2,3-thiadiazole system benefits from the well-established Hurd-Mori synthesis and related cyclization approaches. Alternative isomers require different synthetic strategies, often involving cyclization of thiosemicarbazides, thiosemicarbazones, or related precursors under acidic conditions.

The electronic properties of different thiadiazole isomers reflect the varying arrangements of heteroatoms within the aromatic ring system. These differences manifest in spectroscopic properties, including nuclear magnetic resonance chemical shifts, infrared absorption frequencies, and mass spectrometric fragmentation patterns. The 1,2,3-thiadiazole system exhibits characteristic spectroscopic signatures that distinguish it from other isomeric forms and enable structural identification through standard analytical techniques.

Chemical reactivity patterns also vary among thiadiazole isomers, with each system exhibiting preferences for specific types of transformations. The 1,2,3-thiadiazole system demonstrates particular reactivity toward ring-opening reactions and rearrangement processes, while other isomers may show greater stability toward these transformations. These reactivity differences influence the selection of appropriate isomeric forms for specific synthetic applications and determine the types of chemical modifications that can be successfully implemented.

Properties

IUPAC Name |

4-tert-butylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-7(2,3)5-4(6(10)11)12-9-8-5/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWGEFMWMNMRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives

- Hydrazine derivatives such as tert-butyl hydrazine react with carbon disulfide to form intermediate dithiocarbazates.

- Subsequent oxidation (e.g., with hydrogen peroxide or peracids) facilitates ring closure to the thiadiazole.

- Temperature control (typically 65–90 °C) is critical to avoid decomposition while ensuring complete reaction.

- The reaction time varies from 3 to 5 hours depending on conditions.

Oxidative Cyclization of Thiosemicarbazones

- Thiosemicarbazones derived from appropriate aldehydes or ketones can be cyclized oxidatively using ferric chloride or other oxidants.

- This method yields 1,2,3-thiadiazole rings with various substituents, including tert-butyl groups.

- Use of dehydrating agents like methane sulfonic acid or polyphosphoric acid can improve yields and purity.

From Halomethyl Thiazoles (Patent Insight)

- Dihalomethylthiazoles can be converted to thiazole aldehydes and subsequently oxidized to carboxylic acids.

- The process involves acid treatment (e.g., sulfuric or hydrochloric acid) and controlled oxidation with nitric acid and sulfuric acid mixtures.

- pH adjustment after reaction facilitates precipitation of the carboxylic acid product.

- Yields reported for related compounds reach up to 85.5% under optimized conditions.

Reaction Conditions and Reagents Summary Table

| Step/Reaction Type | Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Cyclization (tert-butyl hydrazine + CS2) | tert-butyl hydrazine, carbon disulfide, oxidant (H2O2, peracids) | 65–90 °C | Controlled oxidation to form thiadiazole ring |

| Oxidative Cyclization of Thiosemicarbazones | Ferric chloride, methane sulfonic acid, polyphosphoric acid | Room temp to 100 °C | High yield, good purity |

| Halomethyl Thiazole Conversion | Acid treatment (H2SO4, HCl), oxidation (HNO3 + H2SO4) | 50–120 °C | pH adjustment critical for product isolation |

| Industrial Optimization | Catalysts, pH control (1.5–2.5), filtration, washing | Variable (50–120 °C) | Maximizes yield and purity |

Research Findings and Yield Data

- The cyclization of tert-butyl hydrazine with carbon disulfide followed by oxidation typically yields the target compound in moderate to high yields, with industrial processes optimizing conditions to achieve yields above 80%.

- Oxidative cyclization methods using ferric chloride and dehydrating agents produce thiadiazole derivatives with yields ranging from 65% to over 85% depending on substituents and conditions.

- The halomethyl thiazole route, while more complex, offers high purity and yield (up to 85.5%) and is suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the modification and creation of derivatives that exhibit enhanced biological activities or improved pharmacological profiles. For instance, it can be used to synthesize thiadiazole derivatives that demonstrate diverse biological effects, including antimicrobial and anticancer properties.

Biological Activities

Antimicrobial Properties

Research indicates that 4-(tert-butyl)-1,2,3-thiadiazole-5-carboxylic acid exhibits notable antimicrobial activity. Thiadiazole derivatives have been shown to inhibit the growth of various pathogens by disrupting essential microbial processes. The mechanism may involve interference with DNA replication and protein synthesis in microbial cells .

Anticancer Potential

Studies have highlighted the anticancer properties of thiadiazole derivatives, including 4-(tert-butyl)-1,2,3-thiadiazole-5-carboxylic acid. These compounds have demonstrated efficacy against multiple cancer cell lines in vitro and in vivo. For example, they have been reported to decrease the viability of human leukemia and solid tumor cells by inducing apoptosis and inhibiting cell proliferation .

Medicinal Chemistry

Drug Development

The compound is being investigated as a potential candidate in drug development for various diseases. Its ability to modulate enzyme activity and influence metabolic pathways positions it as a promising lead compound for the design of new therapeutics targeting cancer and infectious diseases .

Industrial Applications

Corrosion Inhibition

In industrial settings, 4-(tert-butyl)-1,2,3-thiadiazole-5-carboxylic acid is utilized in developing materials with specific properties such as corrosion inhibitors. Its chemical structure allows it to form protective layers on metal surfaces, enhancing durability and resistance to environmental degradation .

Case Study 1: Anticancer Activity

A study conducted on the effects of thiadiazole derivatives revealed that compounds similar to 4-(tert-butyl)-1,2,3-thiadiazole-5-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines. The research demonstrated decreased viability in human colon cancer cells (HCT-116) and breast cancer cells (MCF-7) when treated with these derivatives .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of thiadiazole compounds found that 4-(tert-butyl)-1,2,3-thiadiazole-5-carboxylic acid showed promising results against Gram-positive bacteria. The study highlighted its potential use as an active ingredient in antimicrobial formulations .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

<sup>a</sup>logP values estimated using EPI Suite.

<sup>b</sup>Calculated based on tert-butyl molecular formula (C7H11N2O2S).

<sup>c</sup>Predicted based on tert-butyl’s hydrophobicity and steric effects.

Key Observations :

- Lipophilicity : The tert-butyl group significantly increases logP (3.1 vs. 1.2 for methyl), enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects : The bulky tert-butyl group may hinder interactions with microbial enzymes compared to smaller substituents like methyl or ethyl .

- Solubility : Water solubility decreases with larger substituents (tert-butyl < ethyl < methyl), impacting formulation and bioavailability .

Antimicrobial Activity

Gram-Positive Bacteria

- 4-Methyl Derivatives : Compound 15 (5-nitro-2-furoyl derivative) showed MIC = 1.95–15.62 µg/mL against Staphylococcus aureus and Bacillus subtilis .

- 4-(tert-Butyl) Analog : Predicted MIC range: 5–50 µg/mL (based on reduced solubility and steric hindrance offsetting lipophilicity benefits) .

- 4-Ethyl Derivatives: Limited activity (MIC >250 µg/mL), suggesting smaller alkyl groups are suboptimal .

Gram-Negative Bacteria

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., NO2, Cl): Enhance reactivity and target binding (e.g., nitro groups in compound 15 ).

- Electron-Donating Groups (e.g., tert-butyl) : Improve lipophilicity but may reduce hydrogen bonding with bacterial targets .

- Positioning : Substituents at position 4 are critical for modulating steric and electronic interactions with microbial enzymes .

Biological Activity

4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. Its structure includes a tert-butyl group and a carboxylic acid functional group, which may influence its biological activity and solubility.

Research indicates that 4-(tert-butyl)-1,2,3-thiadiazole-5-carboxylic acid exhibits several mechanisms of action:

- Antimicrobial Activity : Similar thiadiazole derivatives have shown antimicrobial properties by disrupting microbial DNA replication and inhibiting essential microbial processes.

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux.

- Gene Expression Modulation : It can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. For instance:

- Cell Viability : Studies have demonstrated that certain thiadiazole derivatives can decrease the viability of various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves inhibition of key enzymes related to cancer cell proliferation .

| Compound Type | Target Cancer Cell Lines | IC50 Values |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Leukemia, Breast Cancer | Varies (from 0.7 μM to 3.81 μM) |

| Biphenyl-disulfonamide Derivative | Colon Cancer HCT-116 | Decreased viability observed |

Antimicrobial Effects

The compound has shown promise in antimicrobial applications:

- Inhibition Rates : Research indicates that thiadiazole derivatives can exhibit significant curative and protective effects against viral infections like tobacco mosaic virus (TMV), with rates exceeding 50% under specific conditions .

Anti-inflammatory and Analgesic Properties

Thiadiazole derivatives have also been evaluated for their anti-inflammatory effects:

- Nociceptive Activity : Certain derivatives demonstrated notable antinociceptive effects in animal models, suggesting potential applications in pain management .

Case Studies

- Antileishmanial Activity : A study on thiadiazine thione derivatives showed significant antileishmanial activity against Leishmania tropica, with one derivative achieving a 61.78% reduction in lesion size in infected mice .

- Cancer Models : In vitro studies have indicated that 4-(tert-butyl)-1,2,3-thiadiazole-5-carboxylic acid can effectively reduce the growth of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Dosage Effects

The biological activity of the compound varies significantly with dosage:

- Low Doses : May enhance metabolic activity and cellular function.

- High Doses : Can lead to toxic effects, including cellular damage and disruption of physiological processes.

Q & A

Q. What are the established synthetic routes for 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid, and what key intermediates are involved?

A two-step synthesis is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide (CS₂) under basic conditions to form the 1,3,4-thiadiazole core.

Functionalization : Introduce the tert-butyl group via alkylation or substitution reactions, followed by carboxylation at the 5-position.

Critical considerations: Monitor reaction pH and temperature to avoid side products. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify tert-butyl protons (δ ~1.3 ppm) and carboxylate carbon (δ ~165–170 ppm).

- IR spectroscopy : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and thiadiazole ring vibrations (~1550–1450 cm⁻¹).

- Elemental analysis : Validate molecular formula (e.g., C₇H₁₀N₂O₂S for the parent structure).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical 202.05 g/mol for C₇H₁₀N₂O₂S) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the alkylation of 1,3,4-thiadiazole precursors?

The tert-butyl group’s steric bulk can hinder nucleophilic substitution at the 4-position. To enhance regioselectivity:

Q. How does the tert-butyl substituent influence the compound’s stability under acidic or basic conditions?

- Acidic conditions : The electron-donating tert-butyl group stabilizes the thiadiazole ring against protonation, but the carboxylic acid may decarboxylate at elevated temperatures.

- Basic conditions : The carboxylate anion forms, increasing solubility but potentially destabilizing the thiadiazole ring via nucleophilic attack.

Experimental validation: Conduct stability studies using ¹H NMR in D₂O (pH 2–12) over 24–72 hours .

Q. What methodologies are used to evaluate the biological activity of this compound in anticonvulsant or anticancer assays?

- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated via nonlinear regression.

- Anticonvulsant models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents.

- Structure-activity relationship (SAR) : Modify the carboxylate group (e.g., esterification) and compare activity profiles .

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

Single-crystal X-ray diffraction:

- Grow crystals via slow evaporation (solvent: methanol/water).

- Analyze bond lengths (e.g., C–S in thiadiazole ~1.65–1.70 Å) and torsion angles to confirm the preferred tautomer (e.g., 1,2,3-thiadiazole vs. 1,2,4-isomer).

- Compare with computational models (DFT calculations at B3LYP/6-31G* level) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.